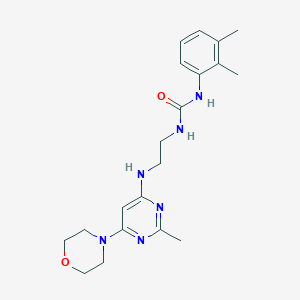

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-14-5-4-6-17(15(14)2)25-20(27)22-8-7-21-18-13-19(24-16(3)23-18)26-9-11-28-12-10-26/h4-6,13H,7-12H2,1-3H3,(H,21,23,24)(H2,22,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZDWPDDXHQCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | [Specific InChI Key Here] |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to function as an inhibitor of certain enzymes or receptors involved in various signaling pathways.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may bind to the active sites of target enzymes, inhibiting their activity and thus influencing metabolic pathways.

- Receptor Modulation: It may interact with specific receptors, altering their signaling capabilities and affecting physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity: Studies have shown that it possesses cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties: Preliminary investigations indicate that it may have antibacterial and antifungal activities, warranting further exploration in infectious disease contexts.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are some notable findings:

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential for development as an anticancer therapeutic.

Case Study 2: Antimicrobial Activity

In a separate investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed inhibition zones ranging from 12 to 20 mm, suggesting moderate antibacterial properties.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer cells) | >10 | Reduced cell viability |

| Antibacterial | Staphylococcus aureus | 50 | Inhibition zone: 15 mm |

| Antifungal | Candida albicans | 25 | Inhibition zone: 18 mm |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are analyzed below, focusing on substituent effects, physicochemical properties, and synthesis yields where available.

Key Observations

Substituent Effects on Lipophilicity and Solubility The morpholine group in the target compound likely improves water solubility compared to the pyrrolidinyl group in , which lacks an oxygen atom. The 2,3-dimethylphenyl group in the target compound is more sterically hindered than the 3,4-dimethylphenyl group in 6n , which may influence binding affinity in receptor interactions.

Electronic and Steric Modifications

- Compounds with electron-withdrawing groups (e.g., 6m in with trifluoromethyl) exhibit higher molecular weights (373.4 [M+H]+) and altered electronic profiles compared to the target’s dimethylphenyl group.

- The furopyrimidine core in introduces a rigid, planar structure, contrasting with the target’s flexible ethylamine linker. This could affect target engagement kinetics.

Synthetic Yields Urea derivatives with cyanophenyl or trifluoromethyl groups (e.g., 6n, 6m ) show yields >82%, suggesting robust synthetic routes despite bulky substituents. The target compound’s yield is unreported, but morpholine’s stability may favor similar efficiency.

Biological Implications (Inferred)

- The chlorophenyl group in may enhance halogen bonding in target interactions, while the target’s dimethylphenyl group prioritizes hydrophobic interactions.

- Methoxy and trifluoromethyl groups in could modulate metabolic stability or plasma protein binding compared to the target’s morpholine-pyrimidine system.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction parameters for synthesizing 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea?

- Methodological Answer : The synthesis involves multi-step organic reactions, including urea bond formation and pyrimidine functionalization. Key steps include:

- Amine-Isocyanate Coupling : Reacting 2,3-dimethylphenyl isocyanate with a pyrimidine-containing amine precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea linkage .

- Pyrimidine Amination : Introducing the morpholino group via nucleophilic substitution on the pyrimidine ring, requiring controlled heating (60–80°C) and catalysts like DIPEA (N,N-diisopropylethylamine) to enhance reactivity .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methylene chloride/petroleum ether) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions on the phenyl and pyrimidine rings, with characteristic peaks for morpholino protons (δ 3.6–3.8 ppm) and urea NH (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenyl (e.g., halogenation) or pyrimidine (e.g., replacing morpholino with piperazine) to evaluate activity changes .

- Enzyme Assays : Test inhibition potency against target kinases (e.g., FGFR1 or EGFR) using fluorescence polarization assays. Compare IC50 values of analogs to identify critical functional groups .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding interactions with kinase active sites, guiding rational modifications .

Q. What experimental strategies resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine as a reference inhibitor) to minimize variability .

- Dose-Response Curves : Generate full dose-response data (1 nM–100 µM) to assess potency (EC50) and efficacy (Emax) across replicates .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies, identifying outliers due to assay sensitivity or compound batch variability .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

- Methodological Answer :

- Degradation Studies : Hydrolysis/photolysis experiments (pH 4–9, UV light) to measure half-life in water. Use LC-MS to track degradation products .

- Ecotoxicology Assays : Acute toxicity testing on Daphnia magna (48-h LC50) and algal growth inhibition (72-h EC50) to evaluate aquatic toxicity .

- Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

Q. What methodologies optimize selectivity against off-target enzymes in kinase inhibition studies?

- Methodological Answer :

- Kinase Profiling Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Prioritize kinases with >30% inhibition at 1 µM .

- Crystallography : Resolve co-crystal structures of the compound bound to target vs. off-target kinases (e.g., PDB deposition) to guide steric modifications .

- Proteomic Analysis : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in cellular kinase activity post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.